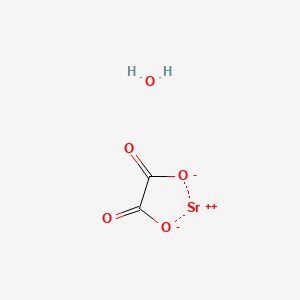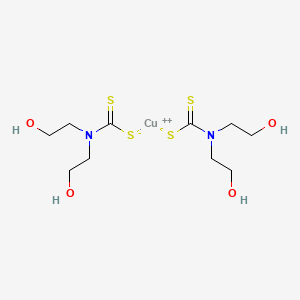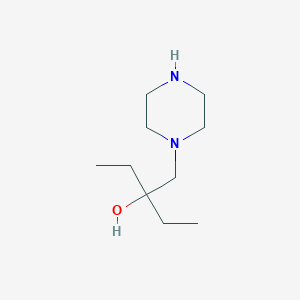
Urea, 1-hexanoyl-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-hexanoyl-2-thio-, also known as hexanoylthiourea, is an organosulfur compound. It is structurally similar to urea, with the key difference being the substitution of an oxygen atom with a sulfur atom, indicated by the prefix “thio-”. This compound is part of the thiourea family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoylthiourea can be synthesized through the reaction of hexanoyl chloride with thiourea. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:
Hexanoyl chloride+Thiourea→Hexanoylthiourea+HCl
Industrial Production Methods
On an industrial scale, the production of hexanoylthiourea involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanoylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers
Mécanisme D'action
The mechanism of action of hexanoylthiourea involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfur atom in its structure allows it to interact with thiol groups in proteins, potentially leading to enzyme inhibition or activation .
Comparaison Avec Des Composés Similaires
Hexanoylthiourea is unique compared to other thiourea derivatives due to its specific hexanoyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: Contains a phenyl group instead of a hexanoyl group.
Benzoylthiourea: Contains a benzoyl group, offering different reactivity and applications
Propriétés
Numéro CAS |
41510-13-8 |
|---|---|
Formule moléculaire |
C7H14N2OS |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
N-carbamothioylhexanamide |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11) |
Clé InChI |
YNRXRRMQCMANTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)


![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)




![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

